molecular formula C5H4N4O B15245702 1h-Imidazo[4,5-b]pyrazin-5-ol CAS No. 856345-70-5

1h-Imidazo[4,5-b]pyrazin-5-ol

Cat. No.: B15245702
CAS No.: 856345-70-5
M. Wt: 136.11 g/mol
InChI Key: DSHQSDSNSUTNBV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazin-5-ol is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[4,5-b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-b]pyrazin-5-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo[4,5-b]pyrazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives of the compound can be used as starting materials, with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[4,5-b]pyrazin-5-ol.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

    Substitution: Substituted imidazo[4,5-b]pyrazin-5-ol derivatives with various functional groups.

Scientific Research Applications

1H-Imidazo[4,5-b]pyrazin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyrazin-5-ol can be compared with other similar compounds, such as:

    Imidazo[4,5-b]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrazine: Different fusion pattern of the imidazole and pyrazine rings.

    Imidazo[1,5-a]pyridine: Another structural isomer with different biological activities.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which can lead to distinct biological and chemical behaviors compared to its analogs.

Properties

CAS No.

856345-70-5

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3,4-dihydroimidazo[4,5-b]pyrazin-5-one

InChI

InChI=1S/C5H4N4O/c10-3-1-6-4-5(9-3)8-2-7-4/h1-2H,(H2,6,7,8,9,10)

InChI Key

DSHQSDSNSUTNBV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC=N2)NC1=O

Origin of Product

United States

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